GHCA;Intermediate of Cefaclor

Description

Cefaclor is a second-generation oral cephalosporin antibiotic with a chemical structure derived from cephalexin. The substitution of a chlorine atom for the methyl group at the R2 position of the dihydrothiazine ring enhances its antibacterial activity, particularly against β-lactamase-producing pathogens like Haemophilus influenzae . It is widely used for respiratory tract infections, urinary tract infections (UTIs), and skin infections. Its pharmacokinetic properties, including absorption and renal excretion, are influenced by interactions with the peptide transporter PEPT1, as revealed by molecular modeling studies .

Properties

Molecular Formula |

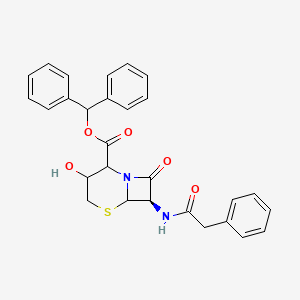

C28H26N2O5S |

|---|---|

Molecular Weight |

502.6 g/mol |

IUPAC Name |

benzhydryl (7R)-3-hydroxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate |

InChI |

InChI=1S/C28H26N2O5S/c31-21-17-36-27-23(29-22(32)16-18-10-4-1-5-11-18)26(33)30(27)24(21)28(34)35-25(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,23-25,27,31H,16-17H2,(H,29,32)/t21?,23-,24?,27?/m1/s1 |

InChI Key |

JSNDVKXNQUBARH-ANJXDYJNSA-N |

Isomeric SMILES |

C1C(C(N2C(S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)O |

Canonical SMILES |

C1C(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Bromination and Chlorination

The introduction of a chlorine atom at position 3 of the cephem nucleus is critical for Cefaclor’s activity. GHCA undergoes bromination with Br₂ under cryogenic conditions, followed by nucleophilic substitution to replace the hydroxyl group with chlorine:

This step ensures structural alignment with Cefaclor’s final structure .

Enamine Formation

The β-lactam ring opening by trimethyl phosphite generates a thiazolidine intermediate, which undergoes peroxidation (H₂O₂) to form an enamine structure. This intermediate is essential for subsequent cyclization to the cephem core .

Structural Features of GHCA

-

Key functional groups :

-

β-Lactam ring (core structure)

-

Phenylacetamido group at position 7 (retained from PGK)

-

Hydroxyl group at position 3 (later substituted with Cl)

-

Benzhydryl ester (protecting group for carboxylate)

-

Analytical Characterization

GHCA’s structure is confirmed via:

Comparison with Similar Compounds

Structural Comparison with Similar Cephalosporins

Cefaclor shares structural similarities with other cephalosporins but exhibits distinct functional differences due to its unique substituents:

- Cephalexin : Lacks the chlorine atom, resulting in reduced activity against β-lactamase-producing H. influenzae .

- Cefdinir : A third-generation cephalosporin with a vinyl group at R1, offering broader Gram-negative coverage but lower oral bioavailability compared to cefaclor .

- Cefpodoxime: Features a methoxyimino group, enhancing stability against extended-spectrum β-lactamases (ESBLs) but requiring higher dosing frequencies .

Antibacterial Spectrum and Efficacy

In Vitro Activity

- Against E.

- Against H. influenzae: Superior to cephalexin due to β-lactamase resistance (MIC₉₀: 4 µg/mL vs. >16 µg/mL for cephalexin) .

- Against Streptococcus pyogenes: Comparable efficacy to amoxicillin/clavulanate in pharyngotonsillitis (clinical cure rate: 86% vs. 84%) .

Clinical Trials

- Community-Acquired Pneumonia : Cefdinir (300 mg twice daily) demonstrated equivalent efficacy to cefaclor (500 mg thrice daily), with cure rates of 85% vs. 82% .

- Sinusitis : Cefpodoxime proxetil outperformed cefaclor, achieving 84% complete cure vs. 68% .

- Acute Bronchitis : Cefaclor AF (advanced formulation) showed a 2.25× higher symptom resolution rate than cefuroxime axetil .

Pharmacokinetics and Drug Interactions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.